Rotundanonic acid

Pharmacokinetics Bioanalysis Triterpenoids

Problem: Generic substitution of Ilex triterpenoids causes irreproducible PK data. Solution: Rotundanonic acid (≥98% HPLC, CAS 173357-19-2) is a certified reference standard with fully assigned NMR spectra. Key advantages: • Enables accurate LC-MS/MS quantification (LLOQ 1.2-3.2 ng/mL) • Distinct ADME profile vs. rotundic acid/pedunculoside • Validated chemical marker for Ilex rotunda authentication. Supplied with CoA and HPLC chromatogram. In stock for rapid dispatch.

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
Cat. No. B592887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotundanonic acid
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-21,23,31,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,23-,25+,26+,27-,28-,29-,30+/m1/s1
InChIKeyDICFMPCEXYENLE-IZQMNYJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Rotundanonic Acid: Procurement & Baseline Characterization


Rotundanonic acid (CAS 173357-19-2) is a pentacyclic triterpenoid belonging to the ursane-type class of natural products, with a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol . It has been identified and isolated from various botanical sources, most notably from the bark of *Ilex rotunda* (Aquifoliaceae), a plant used in traditional Chinese medicine [1], as well as from *Nauclea vanderguchtii* [2]. This compound is typically procured as an analytical reference standard with a vendor-specified purity of ≥98%, as determined by HPLC and NMR methods .

Rotundanonic Acid vs. Analogue Triterpenoids: Substitution Risks


Generic substitution among triterpenoids from *Ilex* species is not scientifically valid due to significant inter-compound differences in pharmacokinetic (PK) behavior and metabolic stability. While compounds like rotundic acid and pedunculoside share a botanical origin, their distinct molecular structures lead to divergent ADME profiles. For instance, a comparative PK study of *Ilicis Rotundae Cortex* extract in rats demonstrated that rotundanonic acid, rotundic acid, and pedunculoside exhibit distinct plasma concentration-time curves and are quantified independently, with rotundic acid demonstrating lower oral bioavailability (4.52%) compared to other constituents in the same extract [1]. Furthermore, *in vitro* metabolism studies reveal that rotundic acid is readily metabolized by CYP3A4/5 and UGT1A4, whereas pedunculoside shows greater metabolic stability in human liver microsomes [2]. These established PK and metabolic distinctions underscore that experimental outcomes are compound-specific; substituting rotundanonic acid with a structurally related analog like rotundic acid would introduce uncontrolled variables, invalidating data reproducibility and inter-study comparisons.

Rotundanonic Acid: Comparator Evidence for Sourcing


Plasma Pharmacokinetic Detectability vs. Analogues

In a comprehensive pharmacokinetic study of *Ilicis Rotundae Cortex* extract administered orally to rats, rotundanonic acid was among six bioactive triterpenoids simultaneously quantified in plasma. The analytical method exhibited high sensitivity, with the lower limit of quantification (LLOQ) for the six analytes ranging from 1.2 to 3.2 ng/mL [1]. While specific LLOQ values for individual compounds were not disaggregated, this range provides a performance baseline for the detection of rotundanonic acid in complex biological matrices. The study confirms that rotundanonic acid is absorbed and systemically detectable, enabling its use as a specific exposure marker distinct from co-administered triterpenoids like rotundic acid and pedunculoside.

Pharmacokinetics Bioanalysis Triterpenoids ADME

Complete 1H and 13C NMR Spectral Assignment

The isolation of rotundanonic acid from *Nauclea vanderguchtii* led to the first publication of its complete 1H and 13C NMR spectral assignments, including analysis of 2D NMR data [1]. Prior to this study, only partial or unassigned spectroscopic data were available in the literature. This comprehensive spectral reference provides a definitive and reproducible benchmark for identity verification and purity assessment of procured rotundanonic acid. In contrast, many closely related triterpenoids from *Ilex* species lack similarly detailed, openly accessible NMR reference data, increasing the risk of misidentification.

Structural Elucidation NMR Spectroscopy Natural Product Chemistry Quality Control

Metabolic Stability: Class-Level Inference vs. Rotundic Acid

Direct metabolic stability data for rotundanonic acid in human liver microsomes are not available. However, studies on the closely related triterpenoid rotundic acid provide a critical class-level inference. Rotundic acid was found to be easily metabolized in human liver microsomes, with hydroxylation catalyzed almost exclusively by CYP3A4/5 and glucuronidation mediated by UGT1A4 [1]. In contrast, pedunculoside, another triterpenoid from the same source, exhibited significantly greater metabolic stability. This demonstrates that subtle structural differences among *Ilex* triterpenoids lead to profound differences in metabolic susceptibility. While rotundanonic acid's specific metabolic profile remains to be elucidated, these class-level data indicate a potential for high first-pass metabolism and low oral bioavailability, a characteristic that must be considered when designing in vivo studies or interpreting cellular assay results.

Drug Metabolism CYP450 Hepatocyte Stability In Vitro ADME

Vendor-Certified Purity: Reference Standard vs. Crude Extracts

Commercially available rotundanonic acid is supplied as a purified analytical standard with a vendor-certified purity of ≥98%, as verified by HPLC and NMR . This high purity specification directly contrasts with crude *Ilex rotunda* extracts or semi-purified fractions, which contain a complex mixture of triterpenoids and other phytochemicals at variable and unknown concentrations. The defined purity of the reference standard enables accurate quantification in analytical methods and ensures that observed biological effects can be attributed specifically to rotundanonic acid, rather than confounding components in an extract.

Analytical Standard Purity Quality Control Procurement

Rotundanonic Acid: Research & Industrial Applications


Bioanalytical Method Development & Validation

Rotundanonic acid is ideally suited as a certified reference standard for the development and validation of sensitive LC-MS/MS methods for quantifying triterpenoids in biological matrices. The established analytical sensitivity (LLOQ range of 1.2–3.2 ng/mL in rat plasma) demonstrates the feasibility of tracking this compound in preclinical PK studies [1]. Its use as a pure standard ensures accurate calibration and quantification, which is essential for investigating the absorption, distribution, metabolism, and excretion (ADME) of *Ilex rotunda*-derived formulations.

Chemical Marker for Ilex rotunda Quality Control

Given its isolation from *Ilex rotunda* bark and its unique spectroscopic signature (complete NMR assignments available), rotundanonic acid serves as a specific chemical marker for the authentication and standardization of herbal preparations derived from this plant [2]. Its high purity (≥98%) and structural confirmation by NMR provide a robust basis for quantitative analysis in quality control protocols, enabling manufacturers to verify the consistency and identity of botanical raw materials and finished products.

Triterpenoid SAR Reference Compound

Rotundanonic acid's defined pentacyclic triterpenoid structure, confirmed by complete NMR assignments [2], makes it a valuable reference compound in structure-activity relationship (SAR) studies. Researchers can compare its biological activity profile with that of structurally similar triterpenoids like rotundic acid and ursolic acid to correlate specific functional groups with observed pharmacological effects. This application is particularly relevant for programs aimed at optimizing the potency or selectivity of triterpenoid-based drug candidates.

In Vitro CYP450 & UGT Metabolism Substrate

Based on class-level evidence indicating that structurally similar *Ilex* triterpenoids are substrates for CYP3A4/5 and UGT1A4 [3], rotundanonic acid can be employed as a model substrate in *in vitro* drug metabolism studies. Researchers can use purified rotundanonic acid to investigate its own metabolic pathways, identify the specific CYP and UGT isoforms involved in its biotransformation, and assess its potential to cause drug-drug interactions. This application is critical for understanding the compound's pharmacokinetic behavior and predicting its in vivo clearance.

Technical Documentation Hub

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